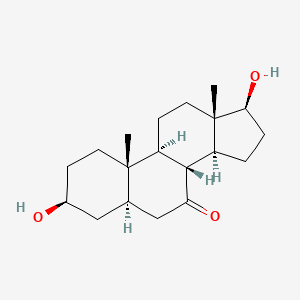

5alpha-Androstan-3beta,17beta-diol-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5alpha-Androstan-3beta,17beta-diol-7-one is a useful research compound. Its molecular formula is C19H30O3 and its molecular weight is 306.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neuroendocrinology and Brain Function

3β-Diol plays a critical role in modulating various brain functions, particularly through its interaction with estrogen receptors. Studies have shown that 3β-Diol can influence the hypothalamo-pituitary-adrenal (HPA) axis, which is crucial for stress response regulation.

- Mechanism of Action : Unlike traditional androgens that primarily act through androgen receptors (AR), 3β-Diol exhibits a moderate affinity for estrogen receptor beta (ERβ), suggesting its actions are mediated through this pathway rather than AR . This is particularly relevant in understanding how androgens can exert effects on non-reproductive functions such as stress reactivity.

- Research Findings : Research indicates that the administration of 3β-Diol can significantly reduce stress-induced secretion of corticosterone and adrenocorticotropic hormone (ACTH) in animal models. For instance, Lund et al. demonstrated that peripheral administration of 3β-Diol was as effective as DHT in inhibiting HPA axis reactivity during stress .

Stress Response Regulation

The ability of 3β-Diol to modulate the HPA axis has implications for understanding stress-related disorders.

- Experimental Evidence : In studies involving castrated male rats, local application of 3β-Diol to the paraventricular nucleus (PVN) resulted in reduced HPA reactivity, demonstrating its potential as a therapeutic target for stress-related conditions . Additionally, the effects of 3β-Diol were blocked by ER antagonists but not by AR antagonists, reinforcing its role as an ERβ agonist.

- Impact on Behavior : Beyond physiological changes, 3β-Diol has been linked to behavioral outcomes. For example, Osborne et al. found that treatment with 3β-Diol improved performance in cognitive tasks such as the Morris water maze, indicating its potential neuroprotective effects .

Implications in Neurodegenerative Diseases

Emerging research suggests that 3β-Diol may have protective roles against neurodegenerative diseases such as Alzheimer's.

- Association with Alzheimer's Disease : A study indicated that genetically predicted levels of 5alpha-androstan-3beta,17beta-diol disulfate were negatively associated with Alzheimer's disease risk . This suggests a potential neuroprotective role for this compound in mitigating the progression of neurodegenerative conditions.

Summary of Key Findings

The following table summarizes key findings related to the applications of 5alpha-Androstan-3beta,17beta-diol:

Eigenschaften

CAS-Nummer |

28375-34-0 |

|---|---|

Molekularformel |

C19H30O3 |

Molekulargewicht |

306.4 g/mol |

IUPAC-Name |

(3S,5R,8R,9S,10S,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-7-one |

InChI |

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11-14,16-17,20,22H,3-10H2,1-2H3/t11-,12+,13+,14+,16+,17+,18+,19+/m1/s1 |

InChI-Schlüssel |

JVEWXTLFKFWQPU-MJSJFWEFSA-N |

SMILES |

CC12CCC3C(C1CCC2O)C(=O)CC4C3(CCC(C4)O)C |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4)O)C |

Kanonische SMILES |

CC12CCC3C(C1CCC2O)C(=O)CC4C3(CCC(C4)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.